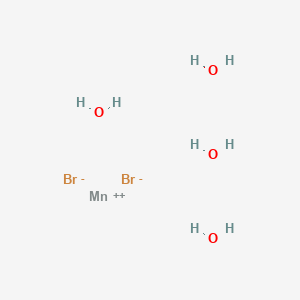
Manganous bromide tetrahydrate
Übersicht
Beschreibung
Manganous bromide tetrahydrate is a chemical compound that involves manganese, bromine, and water molecules. While the provided papers do not directly discuss manganous bromide tetrahydrate, they do provide insights into the chemistry of manganese compounds, particularly those involving bromine. For instance, manganese carbonyl bromide is mentioned as an effective catalyst for the alcoholysis of dimethylphenylsilane , and a manganese(II) tetrabromide compound with diprotonated 1-hydroxy-2-(pyridin-2-yl)-4,5,6,7-tetrahydrobenzimidazole exhibits interesting luminescence and optical properties .
Synthesis Analysis
The synthesis of manganese bromide compounds can be complex and may involve various organic and inorganic reagents. For example, the synthesis of a manganese(II) tetrabromide compound is achieved with diprotonated 1-hydroxy-2-(pyridin-2-yl)-4,5,6,7-tetrahydrobenzimidazole, which results in a compound that displays dual emission due to proton transfers . This suggests that the synthesis of manganous bromide tetrahydrate could also involve intricate steps and specific conditions to ensure the correct stoichiometry and hydration levels.
Molecular Structure Analysis
The molecular structure of manganese bromide compounds can vary depending on the ligands and the reaction conditions. The paper discussing the manganese(II) tetrabromide compound with an organic ligand indicates that proton transfers play a significant role in the compound's luminescence and optical properties, hinting at a complex structure . Additionally, calorimetric and spectrophotometric studies of manganese(II) with bromide ions suggest different coordination geometries, such as octahedral and tetrahedral, depending on the specific complex formed .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of manganese bromide compounds are influenced by their molecular structure and the nature of their ligands. The manganese(II) tetrabromide compound with an organic ligand shows dual emission and complex optical absorption, which are affected by proton transfers within the structure . The calorimetric and spectrophotometric studies of manganese(II) complexation with bromide ions provide data on formation constants, enthalpies, and entropies, which are essential for understanding the thermodynamics of these complexes .
Wissenschaftliche Forschungsanwendungen
Magnetic Properties and Phase Transitions
- Manganous bromide tetrahydrate (MnBr2·4H2O) has been studied for its non-Brillouin magnetic moments, which are influenced by temperature and magnetic fields. This research contributes to the understanding of antiferromagnetic exchange energy densities and magnetic ordering in such compounds (Henry, 1954).
Nuclear Orientation Studies
- Nuclear orientation studies on MnBr2·4H2O have been conducted, observing two 54Mn NMRON lines. These studies are crucial for estimating hyperfine parameters and understanding the spin-flop transition in this salt (Turrell, 1985).
Optical Investigations of Magnetic Ordering
- Optical absorption measurements of Mn2+ ion internal transitions in MnBr2·4H2O, combined with dichroism studies, have provided valuable insights into the magnetic phase diagrams of these compounds (Regis, Farge, & Royce, 2008).
Catalysis in Organic Synthesis
- MnBr2·4H2O has been used as a catalyst in the cross-coupling of alkyl halides with (bis)pinacolatodiboron, demonstrating its potential in organic synthesis and providing access to various boronic esters (Atack & Cook, 2016).
Investigation of Structural and Chemical Stability
- Studies on the structural and chemical stabilities of MnBr2·4H2O under electron beam irradiation have highlighted its susceptibility to decomposition, which is significant for its applications in syntheses of organic-inorganic hybrid compounds (Wang et al., 2017).
Wirkmechanismus
Target of Action
Manganese bromide tetrahydrate, also known as Manganous bromide tetrahydrate, is a chemical compound with the formula MnBr2 · 4H2O . It is primarily used in the field of chemistry as a reagent.
Mode of Action
Manganese bromide tetrahydrate can be used in place of palladium in the Stille reaction , which couples two carbon atoms using an organotin compound . In this reaction, the manganese bromide acts as a catalyst to facilitate the coupling of the carbon atoms.
Result of Action
The primary result of the action of manganese bromide tetrahydrate is the facilitation of the Stille reaction, leading to the formation of new carbon-carbon bonds . This can be used to synthesize a wide variety of organic compounds.
Safety and Hazards
When handling Manganous bromide tetrahydrate, it is advised to wear personal protective equipment/face protection. It’s important to ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, and dust formation should be prevented . The compound should be stored in a dry, cool, and well-ventilated place .
Eigenschaften
IUPAC Name |
manganese(2+);dibromide;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDPJRSXPOGIOP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Mn+2].[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2H8MnO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Manganese bromide tetrahydrate | |
CAS RN |
10031-20-6 | |
| Record name | Manganese bromide tetrahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010031206 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese bromide (MnBr2), tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE BROMIDE TETRAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8308V6RBJ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)


![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)

